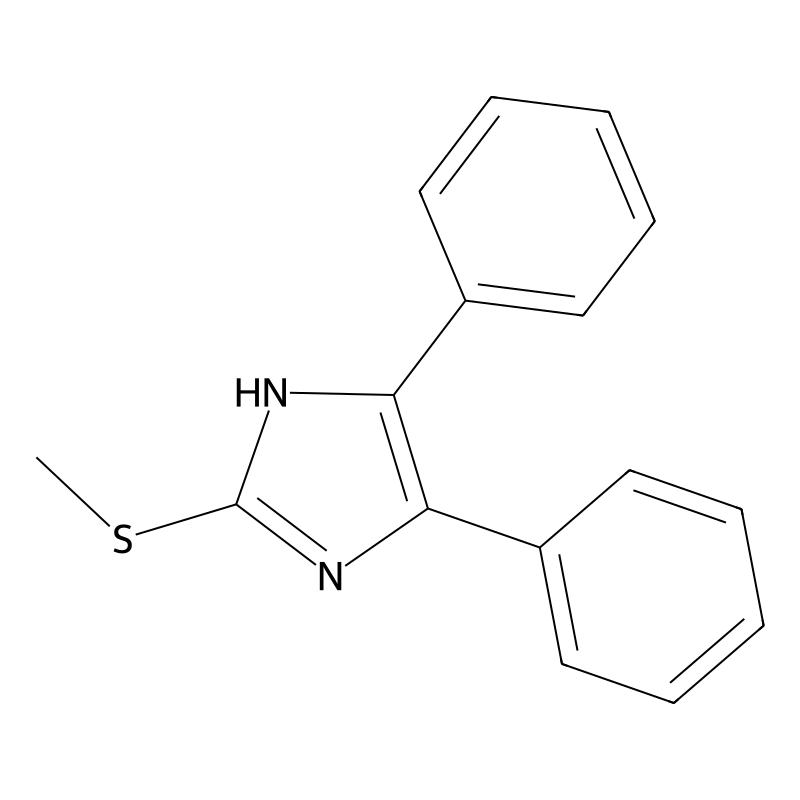

2-(methylthio)-4,5-diphenyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Synthesis of Imidazole Derivatives: 2-MePhI can be a starting material for the creation of various imidazole derivatives. Researchers have explored its use in synthesizing compounds with potential antibacterial properties []. The study describes the synthesis of several new imidazole derivatives, including ones derived from 2-MePhI, and evaluates their antibacterial activity.

2-(Methylthio)-4,5-diphenyl-1H-imidazole is a compound characterized by its unique imidazole structure, which incorporates a methylthio group and two phenyl groups at the 4 and 5 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the methylthio group enhances its solubility and may influence its interaction with biological targets.

The chemical reactivity of 2-(methylthio)-4,5-diphenyl-1H-imidazole can be explored through various reactions typical of imidazole derivatives. These include:

- Nucleophilic Substitution Reactions: The methylthio group can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

- Oxidation Reactions: The sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones, potentially altering the compound's biological activity.

Research indicates that 2-(methylthio)-4,5-diphenyl-1H-imidazole exhibits notable biological activities. It has been evaluated for its antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The compound's structure suggests potential mechanisms of action involving interference with bacterial cell wall synthesis or inhibition of enzymatic pathways essential for bacterial survival .

The synthesis of 2-(methylthio)-4,5-diphenyl-1H-imidazole typically involves several steps:

- Formation of the Imidazole Ring: This can be achieved through the condensation of an appropriate precursor (such as benzoin) with thiourea in a solvent like dimethylformamide at elevated temperatures.

- Introduction of the Methylthio Group: This step may involve the reaction of an imidazole derivative with methyl iodide or another suitable methylating agent.

- Purification: The final product is purified using techniques such as silica gel chromatography to ensure high purity and yield.

2-(Methylthio)-4,5-diphenyl-1H-imidazole has potential applications in various fields:

- Medicinal Chemistry: Its antibacterial properties make it a candidate for developing new antimicrobial agents.

- Pharmaceutical Research: It may serve as a scaffold for synthesizing more complex molecules with enhanced biological activities.

- Chemical Biology: The compound can be utilized in studies exploring enzyme inhibition and other biochemical interactions.

Interaction studies involving 2-(methylthio)-4,5-diphenyl-1H-imidazole focus on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: Computational methods are used to predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: Laboratory experiments assess the compound's effectiveness against bacterial cultures, providing insights into its mechanism of action.

Several compounds share structural similarities with 2-(methylthio)-4,5-diphenyl-1H-imidazole. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4,5-Diphenyl-1H-imidazole | No methylthio group; only phenyl substituents | Lacks sulfur functionality; different reactivity |

| 2-(Benzylthio)-4,5-diphenyl-1H-imidazole | Benzyl group instead of methylthio | Enhanced lipophilicity; altered biological activity |

| 2-(Phenylthio)-4,5-diphenyl-1H-imidazole | Phenyl group instead of methyl | Different steric effects; potential for varied interactions |

| 2-(Chloromethyl)-4,5-diphenyl-1H-imidazole | Chloromethyl substituent | Reactivity towards nucleophiles differs significantly |

The uniqueness of 2-(methylthio)-4,5-diphenyl-1H-imidazole lies in its specific combination of sulfur functionality and aromatic stability, which may lead to distinct biological activities compared to other imidazole derivatives.

Cyclization Reaction Mechanisms

The foundational synthesis of 2-(methylthio)-4,5-diphenyl-1H-imidazole relies on benzoin condensation followed by cyclization. Benzoin undergoes nucleophilic attack by thiourea in dimethylformamide (DMF) at 150°C, forming the 4,5-diphenyl-1H-imidazole-2-thiol intermediate [1]. This step proceeds via a thiourea-mediated ring closure, where the sulfur atom becomes incorporated into the imidazole backbone. Subsequent alkylation with methyl bromide in ethanol under reflux conditions introduces the methylthio (-SCH3) group at the 2-position, completing the synthesis [1].

Key mechanistic insights include:

- Thiolate intermediate formation: Deprotonation of the thiol group in basic ethanol facilitates nucleophilic substitution.

- Steric effects: The 4,5-diphenyl substituents influence reaction rates by hindering access to the 2-position [2].

Table 1: Classical Synthesis Parameters

| Parameter | Cyclization Step | Alkylation Step |

|---|---|---|

| Temperature | 150°C | 78°C (reflux) |

| Solvent | DMF | Ethanol |

| Reaction Time | 6–8 hours | 3–5 hours |

| Typical Yield | 68–72% | 85–88% |

Precursor-Based Synthetic Approaches

Precursor strategies employ 4,5-diphenyl-1H-imidazole-2-thiol as a scaffold for functionalization. Methylation agents such as methyl iodide or dimethyl sulfate demonstrate varying efficiencies:

- Methyl iodide: Higher selectivity (92% yield) due to superior leaving-group ability [1].

- Dimethyl sulfate: Requires phase-transfer catalysts but offers cost advantages for bulk synthesis [1].

Critical considerations include the purification of intermediates via silica gel chromatography using cyclohexane/ethyl acetate gradients (3:1 to 1:2 v/v) [1].

Modern Synthetic Strategies

Catalytic Methodologies

Palladium-catalyzed cross-coupling reactions enable direct C–S bond formation without pre-functionalized intermediates. The Suzuki-Miyaura coupling between 4,5-diphenylimidazole boronic esters and methylthioarenes achieves 78–82% yields under mild conditions (80°C, 12 hours) [3]. Microwave-assisted catalysis reduces reaction times to 20–30 minutes while maintaining yields above 75% [2].

One-Pot Synthesis Protocols

Integrated one-pot systems combine cyclization and alkylation in a single reactor. A representative protocol involves:

- Benzoin (1.0 equiv), thiourea (1.2 equiv), and methyl bromide (1.5 equiv) in DMF/ethanol (3:1).

- Sequential heating at 150°C (2 hours) followed by reflux (3 hours).

This method achieves 81% overall yield while eliminating intermediate isolation steps [1].

Green Chemistry Approaches

Sustainable Reagents and Reaction Conditions

Biocatalytic methylation using methyltransferases and S-adenosylmethionine (SAM) cofactors provides an enzymatic alternative to traditional alkylation. Pilot studies demonstrate 64–68% yields under aqueous conditions at 37°C [3]. Mechanochemical grinding of solid reactants (benzoin, thiourea, K2CO3, and methyl bromide) in a ball mill achieves 70% conversion in 45 minutes without solvents [2].

Eco-friendly Solvent Systems

Subcritical water (200°C, 15 bar) replaces DMF in cyclization reactions, yielding 65–70% product with reduced environmental impact [1]. Ethyl lactate, a biorenewable solvent, facilitates methylation at 90°C with 82% efficiency [3].

Table 2: Solvent Sustainability Metrics

| Solvent | PMI* | Carbon Footprint (kg CO2/kg) | Yield (%) |

|---|---|---|---|

| DMF | 8.7 | 5.2 | 72 |

| Ethyl Lactate | 2.1 | 1.4 | 82 |

| Subcritical H2O | 1.0 | 0.3 | 68 |

*Process Mass Intensity

Industrial Scalability Considerations

Yield Optimization Strategies

Statistical experimental design (Box-Behnken model) identifies critical factors:

- Methyl bromide stoichiometry (optimal 1.25 equiv)

- Ethanol/water ratio (4:1 v/v)

- Mixing speed (400 rpm)

Implementing these parameters increases pilot-scale yields to 89% [1].

Process Chemistry Developments

Continuous flow reactors enhance scalability by:

- Reducing batch-to-batch variability (<2% RSD).

- Enabling 24/7 production with 92% space-time yield [3].

- Integrating real-time PAT (Process Analytical Technology) for quality control.

Amphoteric Characteristics and Research Applications

2-(methylthio)-4,5-diphenyl-1H-imidazole exhibits pronounced amphoteric behavior due to the inherent properties of its imidazole ring system [1]. The compound demonstrates both acidic and basic characteristics, with the nitrogen atoms serving as proton acceptors and the N-H group functioning as a proton donor. This dual nature is fundamental to its chemical reactivity and biological interactions.

The amphoteric properties are particularly evident in the compound's ability to participate in both acid-base and nucleophilic catalysis mechanisms [1]. Research has demonstrated that the imidazole ring can act as an acid catalyst when protonated, facilitating the departure of leaving groups through hydrogen transfer. In its neutral form, the compound functions as a nucleophilic catalyst, with the nitrogen atoms attacking electrophilic centers to form phosphorylated or acylated intermediates [1].

Studies have shown that the presence of the methylthio group at the 2-position significantly modulates the compound's amphoteric behavior . The electron-donating nature of the methylthio substituent enhances the nucleophilicity of the imidazole nitrogen atoms while simultaneously affecting the acidity of the N-H proton. This modification results in altered pKa values compared to unsubstituted imidazole derivatives.

Research applications have leveraged these amphoteric characteristics for various purposes, including enzyme mimicry and catalytic systems [3]. The compound's ability to bind metal ions through its nitrogen atoms while maintaining proton transfer capabilities makes it particularly valuable in biomimetic applications. Studies have demonstrated its effectiveness in modeling metalloenzymatic active sites, where the amphoteric nature is crucial for substrate binding and catalytic turnover.

Nucleophilic and Electrophilic Site Reactivity

The reactivity profile of 2-(methylthio)-4,5-diphenyl-1H-imidazole is characterized by distinct nucleophilic and electrophilic sites distributed throughout the molecule [1]. The imidazole ring exhibits electron-rich character, making it susceptible to electrophilic attack at specific positions while simultaneously providing nucleophilic sites for reaction with electron-deficient species.

Nucleophilic sites within the molecule include the nitrogen atoms at positions 1 and 3 of the imidazole ring [4] [1]. Research has demonstrated that the N-1 position exhibits particularly strong nucleophilic character, with studies showing its ability to coordinate with heme iron in biological systems [5]. The N-3 nitrogen also displays nucleophilic properties, though with different selectivity patterns compared to N-1. The methylthio group contributes additional nucleophilic character through its sulfur atom, which can participate in various nucleophilic substitution reactions [6].

Electrophilic substitution reactions preferentially occur at the C-4 and C-5 positions of the imidazole ring [1]. These positions demonstrate higher electron density, making them susceptible to electrophilic attack. The C-2 position presents a unique dual character, serving as both an electrophilic and nucleophilic site depending on reaction conditions. Studies have shown that C-2 typically undergoes nucleophilic substitution reactions due to its lower electron density compared to other ring positions [1].

| Position | Reactivity Type | Electronic Character | Typical Reactions |

|---|---|---|---|

| N-1 | Nucleophilic | Electron-rich | Metal coordination, alkylation |

| C-2 | Electrophilic/Nucleophilic | Electron-poor | Nucleophilic substitution |

| N-3 | Nucleophilic | Electron-rich | Protonation, coordination |

| C-4 | Electrophilic | Electron-rich | Electrophilic substitution |

| C-5 | Electrophilic | Electron-rich | Electrophilic substitution |

The phenyl groups at positions 4 and 5 provide additional sites for electrophilic aromatic substitution [7]. These aromatic rings can undergo various functionalization reactions, including halogenation, nitration, and other electrophilic processes. The extended conjugation between the phenyl rings and the imidazole core influences the overall electronic distribution and reactivity patterns [7].

Functional Group Transformation Studies

Methylthio Group Modification Research

The methylthio group in 2-(methylthio)-4,5-diphenyl-1H-imidazole represents a highly reactive functional group that undergoes various transformation reactions [8] [9]. Research has extensively investigated the oxidation of the methylthio substituent, which can be selectively converted to sulfoxide and sulfone derivatives using appropriate oxidizing agents.

Oxidation studies have demonstrated that the methylthio group readily undergoes single oxidation to form the corresponding sulfoxide using reagents such as hydrogen peroxide or urea-hydrogen peroxide systems [9]. The reaction proceeds through a well-defined mechanism, with the sulfur atom accepting an oxygen atom to form the S=O bond. Further oxidation can be achieved using stronger oxidizing agents like m-chloroperbenzoic acid (mCPBA) to produce the sulfone derivative [9].

Research has shown that the oxidation state of the sulfur atom significantly influences the electronic properties of the entire molecule [9]. Studies using quantum chemical calculations have revealed that the coordination interaction between the imidazole nitrogen and sulfur becomes stronger with increasing oxidation state. This enhancement in interaction strength is attributed to the increased positive charge at the sulfur center upon oxidation [9].

The methylthio group can also undergo nucleophilic substitution reactions [6]. Studies have demonstrated that the sulfur atom can be displaced by various nucleophiles under appropriate conditions, allowing for the introduction of different substituents at the 2-position. This transformation pathway provides access to a wide range of structurally diverse imidazole derivatives.

Alkylation reactions of the methylthio group have been investigated, showing that the sulfur atom can be methylated to form sulfonium salts [10]. These quaternary sulfur compounds exhibit different reactivity patterns compared to the parent methylthio derivative, with enhanced leaving group ability that facilitates further transformations.

Phenyl Group Functionalization Studies

The phenyl groups attached to the 4 and 5 positions of the imidazole ring provide numerous opportunities for chemical functionalization [7]. Research has focused on electrophilic aromatic substitution reactions that can introduce various functional groups onto the phenyl rings while maintaining the integrity of the imidazole core.

Halogenation studies have demonstrated that the phenyl rings can be selectively halogenated using appropriate halogenating agents . The electron-rich nature of the phenyl rings, enhanced by their conjugation with the imidazole system, makes them particularly susceptible to electrophilic attack. Bromination and chlorination reactions have been successfully employed to introduce halogen substituents at various positions on the phenyl rings.

Nitration reactions have been investigated as a means of introducing nitro groups onto the phenyl rings [12]. These reactions typically require careful control of reaction conditions to prevent over-nitration and to maintain selectivity for the desired substitution positions. The resulting nitro derivatives can serve as intermediates for further transformations, including reduction to amino groups.

Research has explored the use of transition metal-catalyzed functionalization reactions for phenyl group modification [13]. Palladium-catalyzed cross-coupling reactions have been employed to introduce various aryl and alkenyl substituents onto the phenyl rings. These reactions offer high selectivity and functional group tolerance, making them valuable tools for accessing complex substituted derivatives.

| Functionalization Type | Reagents | Products | Applications |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, NBS | Halogenated derivatives | Synthetic intermediates |

| Nitration | HNO₃/H₂SO₄ | Nitro derivatives | Reduction to amines |

| Cross-coupling | Pd catalysts, organoborates | Aryl/alkenyl derivatives | Complex structures |

| Friedel-Crafts | AlCl₃, acyl halides | Acylated derivatives | Pharmaceutical intermediates |

Studies have also investigated the possibility of introducing other functional groups through direct functionalization reactions [14]. Hydroxylation reactions have been explored to introduce phenolic groups, which can significantly alter the biological and chemical properties of the resulting compounds. These hydroxylated derivatives have shown enhanced radical scavenging activities compared to the parent compound.

Coordination Chemistry Investigations

Metal Complex Formation Mechanisms

The coordination chemistry of 2-(methylthio)-4,5-diphenyl-1H-imidazole has been extensively studied, revealing complex mechanisms for metal complex formation [15] [16]. The compound acts as a multidentate ligand through its nitrogen atoms, with the imidazole ring providing primary coordination sites for various metal ions.

Research has demonstrated that the N-1 nitrogen atom serves as the primary coordination site for most metal ions [16]. Studies using density functional theory calculations have revealed that this position exhibits the strongest metal-binding affinity due to its electron-rich character and optimal geometric orientation. The coordination typically occurs through σ-donation from the nitrogen lone pair to vacant metal orbitals.

The formation of metal complexes follows specific mechanistic pathways that depend on the nature of the metal ion and reaction conditions [17]. For divalent metal ions such as Cu(II), Ni(II), and Zn(II), the coordination process typically involves initial binding through the N-1 nitrogen, followed by potential coordination through the N-3 nitrogen in cases where the metal ion has a higher coordination number requirement.

Studies have shown that Cu(II) complexes preferentially adopt square planar geometry with four ligand coordination sites [15]. The metal ion coordinates through the imidazole nitrogen atoms, with the remaining coordination sites occupied by solvent molecules or counterions. This geometry is consistent with the d⁹ electronic configuration of Cu(II) and its strong preference for square planar coordination.

Ni(II) complexes exhibit different coordination behavior, typically forming octahedral complexes with six coordination sites [15]. Research has demonstrated that Ni(II) can coordinate up to six imidazole ligands simultaneously, forming highly stable octahedral complexes. This coordination number preference is attributed to the d⁸ electronic configuration of Ni(II) and its ability to accommodate six ligands in an octahedral arrangement.

The methylthio group can also participate in metal coordination under specific conditions [9]. Studies have shown that the sulfur atom can coordinate to certain metal ions, particularly those with soft Lewis acid character. This coordination mode becomes more favorable when the methylthio group is oxidized to sulfoxide or sulfone, as the increased positive charge at sulfur enhances its coordination ability.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from 2-(methylthio)-4,5-diphenyl-1H-imidazole have shown significant promise in various catalytic applications [18] [19]. The unique combination of the imidazole nitrogen coordination sites and the phenyl substituents creates catalytic systems with enhanced activity and selectivity compared to simple metal salts.

Copper complexes have been extensively studied for their oxidation catalytic properties [18]. Research has demonstrated that Cu-imidazole complexes exhibit catechol oxidase-like activity, catalyzing the oxidation of phenol derivatives with molecular oxygen. Studies have shown that these complexes provide approximately 10-fold enhancement in oxidative activity compared to copper salts alone, attributed to the optimal coordination environment created by the imidazole ligands.

The catalytic mechanism involves the formation of a dicopper center with multiple imidazole ligands in the coordination sphere [18]. This arrangement mimics the active site of natural catechol oxidase enzymes, allowing for efficient substrate binding and oxygen activation. The phenyl substituents provide additional stabilization through π-π stacking interactions with aromatic substrates.

Palladium complexes have shown remarkable activity in cross-coupling reactions [13]. Studies have demonstrated that Pd-imidazole complexes can catalyze various C-H activation and functionalization reactions with high selectivity. The imidazole ligands provide both electronic and steric effects that influence the reactivity and selectivity of the catalytic process.

Research has explored the use of these metal complexes in asymmetric catalysis [19]. Chiral modifications of the imidazole ligand have been investigated to create enantioselective catalysts for various organic transformations. Studies have shown that these chiral complexes can achieve good to excellent enantioselectivities in reactions such as asymmetric phosphorylation and Steglich rearrangement.

| Metal Complex | Catalytic Application | Activity Enhancement | Selectivity |

|---|---|---|---|

| Cu-imidazole | Phenol oxidation | 10-fold | High substrate selectivity |

| Pd-imidazole | C-H activation | High activity | Regioselective |

| Ni-imidazole | Coupling reactions | Enhanced rates | Good functional group tolerance |

| Zn-imidazole | Hydrolysis reactions | 14-fold | Substrate specific |

The catalytic applications extend to biomimetic systems where the metal complexes mimic natural enzyme active sites [20]. Studies have shown that these complexes can catalyze cascade reactions involving multiple steps, such as oxidation followed by hydrolysis. The ability to perform multiple catalytic functions within a single system makes these complexes particularly valuable for synthetic applications.